

Whitepaper: Structural Characterization and Chemical Identification of 1-(2-Propoxyethoxy)butane

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Compound of Interest

Compound Name:	1-(2-Propoxyethoxy)butane
CAS No.:	18854-58-5
Cat. No.:	B14719165

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Target Audience: Researchers, analytical chemists, and drug development professionals.
Document Type: Technical Guide & Analytical Protocol

Executive Summary

1-(2-Propoxyethoxy)butane, frequently cataloged under its IUPAC synonym 1-butoxy-2-propoxyethane, is an asymmetric dialkyl glycol ether. Due to its balanced amphiphilic nature—combining a hydrophobic butyl/propyl tail with a hydrophilic ether core—it serves as a critical aprotic solvent in specialized chemical synthesis, nanoparticle stabilization, and advanced formulation applications. This whitepaper establishes the definitive chemical identifiers, physicochemical properties, and self-validating analytical workflows required for the rigorous validation of this compound in pharmaceutical and industrial settings.

Core Chemical Identifiers

Accurate database querying and regulatory compliance necessitate the use of standardized chemical identifiers. The molecule consists of an ethylene glycol core alkylated with a butyl

group on one oxygen and a propyl group on the other. Because the propoxy group replaces the terminal methoxy group found in lighter analogues, it exhibits altered solubility and volatility profiles[1].

Table 1: Standardized Chemical Identifiers

Identifier Type	Value	Source
IUPAC Name	1-butoxy-2-propoxyethane	2[2]
CAS Registry Number	18854-58-5	1[1]
SMILES	CCCCOCCOCC	2[2]
InChIKey	ZCBZQEYJWBUONO-UHFFFAOYSA-N	2[2]
Chemical Formula	C ₉ H ₂₀ O ₂	1[1]
Molecular Weight	160.26 g/mol	1[1]

Physicochemical Profile & Mechanistic Utility

As an aliphatic diether, **1-(2-propoxyethoxy)butane** acts as a strong hydrogen bond acceptor while lacking hydrogen bond donors. This structural feature dictates its behavior in complex formulations.

Table 2: Physicochemical Properties & Mechanistic Implications

Property	Value	Mechanistic Implication
Hydrogen Bond Donors	0	Acts as a strictly aprotic solvent; will not protonate sensitive organometallic reagents or degrade active pharmaceutical ingredients (APIs).
Hydrogen Bond Acceptors	2	The dual ether oxygens efficiently solvate metal cations and participate in dipole-dipole interactions, enhancing reaction kinetics in nucleophilic substitutions.
Cohesion Parameter	52.2 MPa ^{1/2}	According to the 3[3] , this value makes it highly effective for liquid-liquid extraction and specialized polymer solvation.
Toxicity Profile	Limited Data	Structural analogues are classified under EU-GHS/CLP as Acute Toxicity (Category 4) [1] . Fume hood handling is strictly mandated.

Analytical Workflow: Self-Validating Protocol for Structural Verification

Because **1-(2-propoxyethoxy)butane** lacks a conjugated

-system, it is invisible to standard UV-Vis detectors, rendering LC-UV methodologies useless. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy is the mandatory analytical pathway.

Step-by-Step Methodology

Rationale (Causality): GC-MS exploits the compound's inherent volatility. We mandate Electron Ionization (EI) at exactly 70 eV because aliphatic ethers undergo rapid

-cleavage under hard ionization. Standardizing to 70 eV ensures the fragmentation pattern matches library spectra; altering this energy shifts relative ion abundances, invalidating database cross-referencing.

Step 1: Sample Preparation & Internal Standardization

- Dilute the sample to 1 mg/mL in GC-grade hexane.
- Self-Validation Check: Spike the sample with 50 µg/mL of nonane as an internal standard (IS). The IS ensures that any variations in injection volume or column flow are mathematically normalized, proving that the GC inlet is operating without discrimination.

Step 2: GC-MS Acquisition

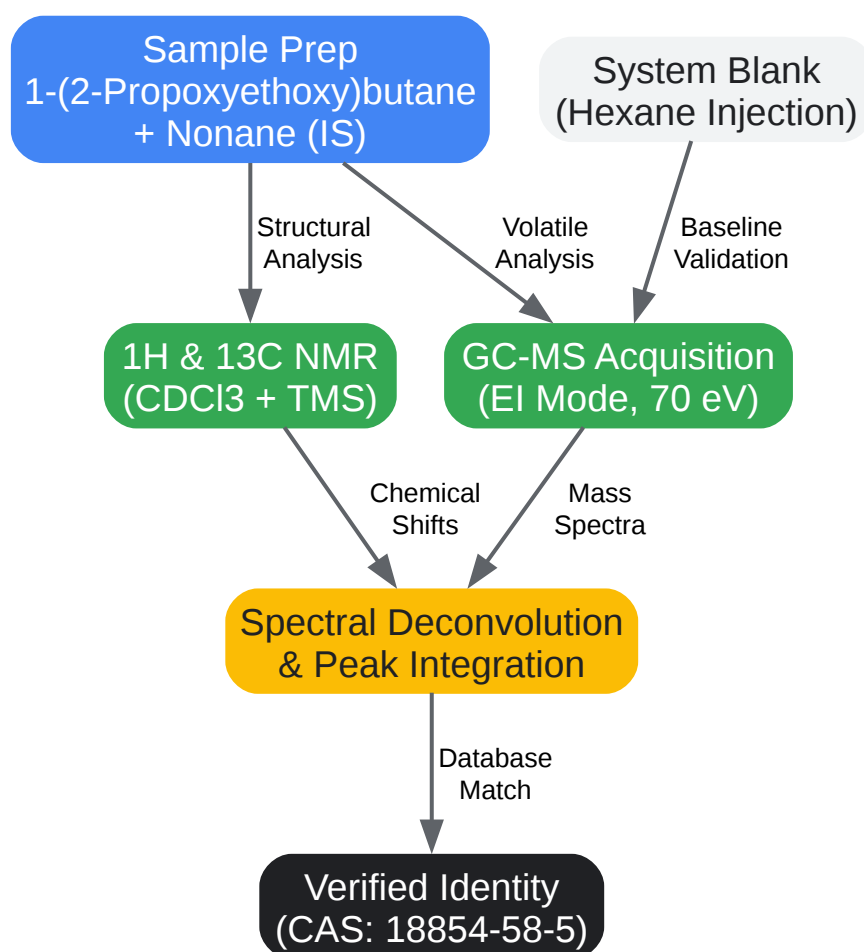
- Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).
- Temperature Program: Initial hold at 50 °C for 2 min, ramp at 10 °C/min to 250 °C. Causality: The slow ramp ensures baseline resolution between the target ether and potential structural isomers (e.g., isobutoxy derivatives).
- Self-Validation Check: Run a pure hexane blank prior to the sample. The blank must show no peaks above a 3:1 signal-to-noise ratio at the expected retention time to rule out column bleed or carryover.

Step 3: NMR Acquisition

- Dissolve 10 mg of the compound in 0.6 mL of
containing 0.03% v/v TMS (Tetramethylsilane).
- Causality:

lacks exchangeable protons, ensuring the ether's aliphatic signals are not obscured. TMS provides a definitive 0 ppm reference. This is critical because the chemical shifts of the internal

protons (typically 3.4–3.6 ppm) are highly sensitive to the electronegativity of the adjacent oxygen atoms. Accurate referencing is required to definitively distinguish this diether from its symmetric analogues.



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Figure 1: Self-validating GC-MS and NMR workflow for structural verification.

Computational Retrieval via PubChem PUG REST API

When integrating **1-(2-propoxyethoxy)butane** into cheminformatics pipelines, researchers often need to map the compound to a PubChem Compound ID (CID). Because direct text-mining for asymmetric ethers can yield ambiguous results, programmatic retrieval is the industry standard.

API Retrieval Protocol

Rationale: The InChIKey (ZCBZQEYJWBUONO-UHFFFAOYSA-N) acts as a collision-resistant hash of the molecular structure. Using it as a query parameter guarantees a 1:1 mapping to the correct connectivity record, bypassing nomenclature ambiguities.

Step 1: Construct the HTTP GET request using the PubChem PUG REST architecture: <https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/inchikey/ZCBZQEYJWBUONO-UHFFFAOYSA-N/cids/JSON> Step 2: Parse the JSON response. The system will return the specific integer CID assigned to this exact molecule. Step 3: Use the retrieved CID to query the `/property/` endpoint for downstream computed properties (e.g., MolecularWeight, XLogP, TPSA), allowing automated ingestion into drug development databases.



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Figure 2: Programmatic PubChem CID retrieval via PUG REST API.

References

- Source: stenutz.
- Title: 1-[2-(2-Methoxyethoxy)
- Source: cohlife.

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Sources

1. 1-[2-(2-Methoxyethoxy)ethoxy]butane | 7382-32-3 | [Benchchem \[benchchem.com\]](https://www.benchchem.com)
2. 1-butoxy-2-propoxyethane [[stenutz.eu](https://www.stenutz.eu)]
3. refp.cohlife.org [refp.cohlife.org]

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